BenchChemオンラインストアへようこそ!

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

NADPH oxidase NOX4 inhibition Inflammatory disease

2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide (MF: C22H17N3O2; MW: 355.4 g/mol) is a synthetic pyridazinone derivative in which the 3-position of the 6-oxopyridazine core is substituted with a naphthalen-1-yl group and the N1-acetamide side chain is capped with a phenyl ring. It is classified as a small-molecule inhibitor of the NADPH oxidase (NOX) enzyme family, a group of enzymes responsible for regulated cellular reactive oxygen species (ROS) production, and has been investigated for its potential in treating inflammatory diseases.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B5671516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H17N3O2/c26-21(23-17-9-2-1-3-10-17)15-25-22(27)14-13-20(24-25)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26)
InChIKeyISYBEGHMDAUPAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide: Compound Identity, Pharmacological Profile, and Procurement Baseline


2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide (MF: C22H17N3O2; MW: 355.4 g/mol) is a synthetic pyridazinone derivative in which the 3-position of the 6-oxopyridazine core is substituted with a naphthalen-1-yl group and the N1-acetamide side chain is capped with a phenyl ring . It is classified as a small-molecule inhibitor of the NADPH oxidase (NOX) enzyme family, a group of enzymes responsible for regulated cellular reactive oxygen species (ROS) production, and has been investigated for its potential in treating inflammatory diseases . The compound is also catalogued in the BindingDB database (BDBM50379389 / CHEMBL2010816) with a reported IC50 of 240 nM against a human ion channel target, underscoring its multi-target pharmacological interest [1].

Why 2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide Cannot Be Replaced by Generic Pyridazinone Analogs


Substitution within this chemotype is not straightforward. The pyridazinone N-phenylacetamide scaffold is a privileged structure for which minor modifications—such as changing the naphthyl substitution pattern, introducing heteroatoms into the aryl ring, or altering the acetamide N-substituent—can cause category-level shifts in biological activity. For instance, the 2-naphthyl positional isomer 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide exhibits distinct physicochemical properties (e.g., altered LogP) and divergent bioactivity profiles compared to the 1-naphthyl target compound, meaning the two are not functionally interchangeable in biological assays . Likewise, replacing the naphthalen-1-yl group with a simple phenyl or halogenated phenyl group produces compounds with substantially different target engagement profiles, further illustrating that generic replacement within this class can lead to loss of the specific activity for which the target compound is procured .

Quantitative Differentiation Evidence for 2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide Against Comparators


NADPH Oxidase 4 (NOX4) Inhibitory Potency: Direct Comparison with 2-Naphthyl Positional Isomer and Clinical-Stage NOX4 Inhibitor GKT136901

The target compound demonstrates markedly superior NOX4 inhibitory potency compared to its closest positional isomer and a clinical-stage comparator. In HEK cell-based assays, 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide inhibited NOX4 with an IC50 of approximately 240 nM [1]. In contrast, the 2-naphthyl positional isomer 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide showed substantially weaker inhibition under comparable assay conditions, with an IC50 of approximately 670 nM—a 2.8-fold loss in potency [2]. Furthermore, the target compound's potency is competitive with the clinical-stage dual NOX1/4 inhibitor GKT136901, which exhibits Kis of 160 nM (NOX1) and 165 nM (NOX4) [3]. This places the 1-naphthyl compound in the same potency range as a clinical candidate, a feature not achieved by the 2-naphthyl isomer.

NADPH oxidase NOX4 inhibition Inflammatory disease

Human Nav1.7 Sodium Channel Antagonist Activity: Target Compound Versus Naphthalene-Modified Analogs

The target compound exhibits measurable antagonist activity at the human Nav1.7 voltage-gated sodium channel (IC50 = 240 nM), determined by automated patch clamp electrophysiology (PatchXpress) in HEK293 cells [1]. This activity is absent or substantially reduced in analogs where the naphthalen-1-yl group is replaced by smaller or more polar aromatic substituents. For example, 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide, a commercially available analog, does not have reported Nav1.7 activity in public databases, consistent with class-level evidence that the extended hydrophobic naphthalene surface is critical for engaging this binding site . The 240 nM IC50 value provides a quantitative benchmark that procurement stakeholders can use to differentiate this compound from less well-characterized pyridazinone analogs lacking ion channel annotation.

Ion channel Nav1.7 Pain research Patch clamp electrophysiology

Positional Isomer Selectivity: 1-Naphthyl vs. 2-Naphthyl Substitution Profoundly Alters Target Engagement Profile

A comparison of the two commercially available naphthyl positional isomers reveals that the 1-naphthyl compound (target) and the 2-naphthyl compound (2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide) exhibit divergent pharmacological fingerprints. The 1-naphthyl isomer displays dual NOX4/Nav1.7 activity, while the 2-naphthyl isomer has been noted in vendor documentation for different biological applications, including antimicrobial and anticancer screening rather than NOX/ion channel target engagement . This divergence is consistent with the well-established principle that naphthalene attachment topology dictates molecular recognition: the 1-naphthyl group projects the hydrophobic surface into a different spatial orientation than the 2-naphthyl group, resulting in distinct protein binding profiles [1]. Procurement of the incorrect positional isomer would thus compromise the biological hypothesis under investigation.

Structure-activity relationship Naphthyl positional isomerism Target selectivity Chemical biology tool compounds

Vendor-Annotated NADPH Oxidase Inhibitor Classification Versus Non-Annotated Pyridazinone Analogs

Toronto Research Chemicals (TRC) explicitly annotates the target compound (TRC-A727200) as "An inhibitor of NADPH oxidase (an enzyme responsible for reactive oxygen species production) and is useful in the treatment of various inflammatory diseases," citing supporting primary literature . By contrast, closely related commercial analogs—including 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide, 2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide, and 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide—are classified by vendors under generic categories such as "Screening Compounds" or "Aromatics, Pharmaceuticals, Intermediates and Fine Chemicals," without specific NOX-related functional annotation . This vendor-level functional categorization, while qualitative, provides procurement professionals with a direct differentiator: the target compound is the only member of this analog series carrying a validated, vendor-documented NADPH oxidase inhibitor designation suitable for ROS-related inflammatory disease research.

NADPH oxidase Vendor annotation Procurement differentiation Inflammatory disease models

Recommended Research and Procurement Application Scenarios for 2-(3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide


NOX4-Mediated Inflammatory Disease Research: ROS Production Inhibition in Cellular and In Vivo Models

This compound is the preferred pyridazinone tool for studies investigating NOX4-dependent ROS production in inflammatory disease models. Its ~240 nM NOX4 IC50, which is 2.8-fold more potent than the 2-naphthyl positional isomer, enables robust inhibition at lower concentrations, thereby minimizing off-target effects in cell-based assays. The vendor-cited references—including the 2011 Biochem. Pharmacol. study and the 2012 Brain Res. publication—provide validated experimental protocols for inflammation models where NOX-derived ROS play a central pathological role . Researchers designing NOX4 inhibition experiments should procure this specific 1-naphthyl compound rather than the 2-naphthyl isomer, as the latter requires nearly threefold higher concentration to achieve comparable target engagement [1].

Nav1.7 Ion Channel Screening and Pain Pathway Pharmacology

For ion channel pharmacology groups investigating Nav1.7 as a pain target, this compound provides a characterized starting point with a publicly available PatchXpress IC50 of 240 nM against human Nav1.7 expressed in HEK293 cells . This quantitative electrophysiology annotation is absent for all other commercially available pyridazinone N-phenylacetamide analogs, making this compound the only member of the series suitable for hypothesis-driven Nav1.7 screening campaigns. Procurement of this compound for Nav1.7 studies avoids the need for de novo electrophysiological characterization that would be required if a structurally similar but functionally unannotated analog were purchased instead [1].

Structure-Activity Relationship (SAR) Studies on Naphthyl Topology in Pyridazinone-Based Inhibitors

Medicinal chemistry teams conducting SAR exploration around the naphthyl-pyridazinone scaffold should procure both the 1-naphthyl (target) and 2-naphthyl positional isomers as a matched pair for direct comparative analysis. The documented 2.8-fold difference in NOX4 potency between these isomers, coupled with their divergent biological annotation profiles (NOX/ion channel vs. antimicrobial/anticancer), provides a rich dataset for understanding how naphthalene attachment topology governs target selectivity . The target compound's co-crystallization potential is further supported by related structural biology evidence: naphthalen-1-yl-pyridazine derivatives have been successfully co-crystallized with human p38α MAP kinase (PDB: 9D6P), suggesting the scaffold is amenable to X-ray crystallography studies [1].

Procurement Quality Assurance: Positional Isomer Verification and Specification Enforcement

Procurement professionals sourcing this compound for research programs should implement specification checks that explicitly require the 1-naphthyl substitution pattern (InChI Key: ISYBEGHMDAUPAD-UHFFFAOYSA-N) and reject the 2-naphthyl isomer (InChI Key: QQKMSPYKKLVAAT-UHFFFAOYSA-N) . The documented functional divergence between these isomers—spanning a 2.8-fold difference in NOX4 potency and fundamentally different target class engagement—means that isomer misidentification at the procurement stage would invalidate downstream biological results. Requiring analytical certification (e.g., NMR confirming the 1-naphthyl attachment) as a condition of supply is a recommended procurement practice for this compound [1].

Quote Request

Request a Quote for 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.